molecular formula C18H21NO5 B5620068 3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5620068
M. Wt: 331.4 g/mol
InChI Key: UWADFEIBUVSUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound belonging to the dihydropyridine class. Dihydropyridines are known for their role in various biological activities, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethoxyphenyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or methanol as a solvent.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of catalysts can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.

Scientific Research Applications

3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a calcium channel blocker, affecting cellular calcium ion influx.

    Medicine: Investigated for its antihypertensive properties and potential use in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily by interacting with calcium channels in cell membranes. By blocking these channels, it reduces the influx of calcium ions into cells, leading to vasodilation and decreased blood pressure. The molecular targets include L-type calcium channels, which are crucial in regulating vascular smooth muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar antihypertensive effects.

    Felodipine: Known for its high vascular selectivity and used in managing hypertension and angina.

Uniqueness

3,5-DIMETHYL 4-(3-ETHOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its ethoxyphenyl group can influence its binding affinity and selectivity towards calcium channels, potentially leading to different therapeutic outcomes.

Properties

IUPAC Name

dimethyl 4-(3-ethoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-5-24-13-8-6-7-12(9-13)16-14(17(20)22-3)10-19(2)11-15(16)18(21)23-4/h6-11,16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWADFEIBUVSUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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